![molecular formula C18H17NO2S2 B12122330 (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one es un compuesto orgánico complejo que presenta un núcleo de tiazolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one típicamente involucra la condensación de una furan-2-ilmetil cetona con un 4-(propan-2-yl)benzaldehído en presencia de un precursor de tiazolidinona. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un solvente apropiado como etanol o metanol, con una cantidad catalítica de ácido o base para facilitar la reacción de condensación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían ampliar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioxo se puede oxidar a una sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo en el anillo de tiazolidinona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrófila, como halogenación o nitración, bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Halogenos (por ejemplo, bromo, cloro), agentes nitrantes (por ejemplo, ácido nítrico).
Principales productos formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados de furano halogenados o nitrados.
Aplicaciones Científicas De Investigación
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involucra su interacción con dianas moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías exactas y las dianas moleculares involucradas aún están bajo investigación, pero se cree que el núcleo de tiazolidinona juega un papel crucial en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con un núcleo de tiazolidinona similar, como los derivados de 2-tioxo-1,3-tiazolidin-4-ona.
Derivados de furano: Compuestos que contienen un anillo de furano, como las furan-2-ilmetil cetonas.
Singularidad
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one es único debido a su combinación de un anillo de furano, un núcleo de tiazolidinona y un grupo bencilideno. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C18H17NO2S2 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NO2S2/c1-12(2)14-7-5-13(6-8-14)10-16-17(20)19(18(22)23-16)11-15-4-3-9-21-15/h3-10,12H,11H2,1-2H3/b16-10- |
Clave InChI |
MKZFZVGDEOLFEW-YBEGLDIGSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


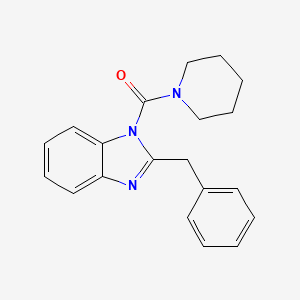
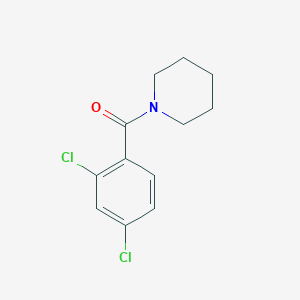

![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
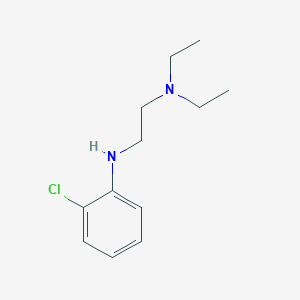
![ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
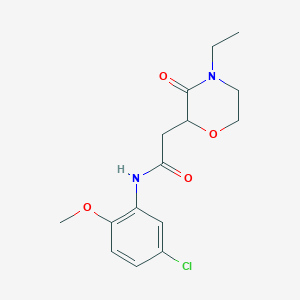
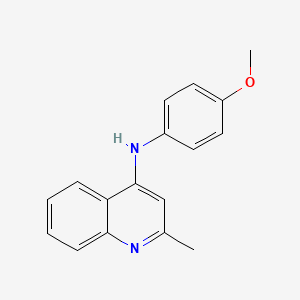
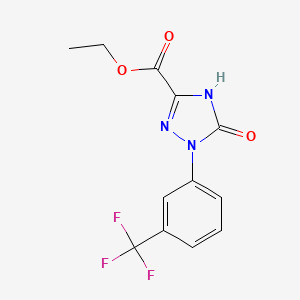


![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
